N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c13-8-2-1-3-9(14)7(8)5-15-12(19)10-4-11(18)17-6-16-10/h1-4,6H,5H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNGSYJGAVTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CC(=O)NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2,6-difluorobenzyl bromide with 6-hydroxypyrimidine-4-carboxamide under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The carboxamide group participates in nucleophilic substitution and coupling reactions. For example:
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Synthesis via benzylamine coupling : The compound is synthesized by reacting 6-hydroxypyrimidine-4-carboxylic acid with 2,6-difluorobenzylamine under microwave irradiation or thermal conditions (60–140°C) in polar aprotic solvents (DMF, THF). Reverse-phase HPLC purification yields the product .
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Microwave-assisted amidation : Microwave protocols (140°C, 2 h) improve reaction efficiency for analogous pyrimidine carboxamides .
Table 1: Amidation Reaction Conditions
| Reactant | Conditions | Yield | Source |
|---|---|---|---|
| 6-Hydroxypyrimidine-4-acid + 2,6-difluorobenzylamine | DMF, 140°C, 2 h (microwave) | 66% | |
| Pyrimidine acid + benzylamine derivatives | Methanol, reflux, 14 h | 34–48% |
Hydroxyl Group Reactivity
The 6-hydroxy group undergoes oxidation, protection/deprotection, and substitution:
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Oxidation : The hydroxyl group is oxidized to a ketone using RuCl₃/NaIO₄ in CCl₄/CH₃CN/H₂O, forming 6-oxo derivatives .
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Protection : Benzyl or triflate groups protect the hydroxyl during synthetic steps (e.g., triflation with Tf₂O followed by Pd/C hydrogenolysis) .
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Substitution : Activated hydroxyl groups (e.g., as triflates) undergo nucleophilic substitution with amines or alkoxides .
Table 2: Hydroxyl Group Transformations
Electrophilic Aromatic Substitution (EAS)
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Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives at the 4-position of the benzyl ring.
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Halogenation : Bromination (Br₂/FeBr₃) selectively substitutes the benzyl ring’s 3-position.
Hydrolysis and Stability
The carboxamide bond resists hydrolysis under physiological conditions but cleaves under extreme acidic/basic environments:
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Acidic Hydrolysis (6 M HCl, reflux): Forms 6-hydroxypyrimidine-4-carboxylic acid and 2,6-difluorobenzylamine.
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Basic Hydrolysis (5 M NaOH, 100°C): Degrades the pyrimidine ring, producing urea derivatives.
Metal Chelation and Coordination
The hydroxyl and carboxamide groups act as bidentate ligands for transition metals:
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Mn²⁺/Mg²⁺ Binding : Critical for inhibiting metalloenzymes like HIV RNase H, as shown in docking studies with analogous naphthyridine carboxamides .
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Cu²⁺ Complexation : Forms stable complexes in aqueous ethanol (pH 7–8), characterized by UV-Vis and ESR spectroscopy.
Bioconjugation and Prodrug Strategies
The hydroxyl group enables prodrug derivatization:
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Phosphate Prodrugs : Reacting with phosphoryl chloride (POCl₃) enhances solubility and bioavailability .
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PEGylation : Conjugation with polyethylene glycol (PEG) via ester linkages improves pharmacokinetics.
Photochemical and Thermal Stability
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UV Degradation : Exposure to UV-B light (312 nm) leads to C–N bond cleavage, forming 2,6-difluorobenzaldehyde and pyrimidine fragments.
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Thermal Stability : Stable up to 200°C; decomposition above 250°C releases CO₂ and NH₃.
Scientific Research Applications
Antiviral Activity
Research indicates that N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide exhibits significant antiviral properties, particularly against HIV. It functions as an inhibitor of HIV integrase, which is crucial for the viral replication cycle. The compound's mechanism of action involves binding to the integrase enzyme, thereby preventing the integration of viral DNA into the host genome .
Case Study:
A study demonstrated that derivatives of pyrimidine carboxamides, including this compound, showed potent inhibition of HIV replication in vitro, with IC50 values in the low nanomolar range .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research suggests that it may inhibit specific cancer cell lines by modulating pathways associated with cell proliferation and apoptosis. The structural features of this compound allow it to interact with various enzymes involved in cancer progression.
Data Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 3.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 4.0 | Modulation of signaling pathways |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research indicates that it can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory responses.
Case Study:
A recent study reported that derivatives similar to this compound exhibited significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other benzyl-substituted heterocyclic carboxamides, particularly anticonvulsants and kinase inhibitors. Below is a detailed comparison with key analogs:
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide)
- Core Structure : Rufinamide features a 1,2,3-triazole ring instead of a pyrimidine .
- Substituents : Both compounds share the 2,6-difluorobenzyl group, but Rufinamide lacks the hydroxyl group present in the pyrimidine derivative.
- Pharmacology : Rufinamide is a clinically approved anticonvulsant that prolongs sodium channel inactivation, reducing neuronal hyperexcitability. In contrast, the hydroxyl group in N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide may alter binding kinetics or metabolic stability.
Pyrimidine-4-Carboxamide Derivatives
- 6-Methoxy vs. 6-Hydroxy Substitution : Replacing the hydroxyl group with a methoxy group (e.g., in N-(2,6-difluorobenzyl)-6-methoxypyrimidine-4-carboxamide) increases lipophilicity (logP +0.8) but reduces aqueous solubility (from 12 mg/mL to 4 mg/mL). This trade-off impacts bioavailability in CNS-targeted formulations.
- Benzyl Group Variations : Substituting 2,6-difluorobenzyl with 2-chloro-6-fluorobenzyl in analogs decreases metabolic stability (CYP3A4-mediated clearance increases by 30%) but enhances target affinity by 20% in kinase inhibition assays.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Therapeutic Use |
|---|---|---|---|---|
| This compound | Pyrimidine | 6-hydroxy, 2,6-difluorobenzyl | 265.2 | Preclinical CNS studies |
| Rufinamide | Triazole | 2,6-difluorobenzyl | 238.2 | Epilepsy (FDA-approved) |
| N-(2-Chloro-6-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide | Pyrimidine | 6-methoxy, 2-chloro-6-fluorobenzyl | 299.7 | Kinase inhibition (cancer) |
Table 2: Pharmacokinetic Parameters (Preclinical Data)
| Compound | Solubility (mg/mL) | logP | Plasma Half-Life (h) | CYP3A4 Clearance (mL/min/kg) |
|---|---|---|---|---|
| This compound | 12.0 | 1.8 | 4.2 | 8.5 |
| Rufinamide | 0.5 | 2.5 | 6.0–10.0 | 3.2 |
| N-(2-Chloro-6-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide | 4.0 | 2.6 | 3.8 | 11.0 |
Research Findings
Binding and Selectivity
- Sodium Channels : Rufinamide exhibits stronger inhibition of voltage-gated sodium channels (IC₅₀ = 3.2 µM) compared to this compound (IC₅₀ = 28 µM), likely due to the triazole core’s planar geometry enhancing hydrophobic interactions .
- Kinase Inhibition : The hydroxyl group in the pyrimidine derivative enables hydrogen bonding with kinase ATP-binding pockets, showing moderate activity against JAK2 (IC₅₀ = 150 nM) but weaker than methoxy-substituted analogs (IC₅₀ = 80 nM).
Metabolic Stability
- The hydroxyl group in this compound increases susceptibility to glucuronidation, reducing its half-life in hepatic microsomes by 40% compared to Rufinamide.
Biological Activity
N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a difluorobenzyl group and a hydroxyl group, which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is C12H10F2N2O2, and it possesses distinct functional groups that enhance its pharmacological profile.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways or cellular signaling processes. For example, it has been shown to inhibit the activity of HIV integrase, which is crucial for viral replication .
1. Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. In particular, studies have demonstrated that certain derivatives can inhibit HIV replication by targeting the integrase enzyme . The structure-activity relationship (SAR) analysis revealed that specific modifications to the compound's structure could significantly enhance its antiviral efficacy.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. For instance, modifications to the pyrimidine structure have led to increased potency against breast cancer cells . A detailed analysis of different derivatives highlighted their selective cytotoxicity towards cancer cells while sparing normal cells.
3. Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies have reported that it can suppress COX-2 activity, a key enzyme involved in inflammatory processes . The IC50 values for these effects were comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV | |
| Anticancer | Growth inhibition | |
| Anti-inflammatory | COX-2 inhibition |
Case Study: Antiviral Efficacy
A study investigating the antiviral properties of pyrimidine derivatives found that this compound exhibited significant inhibition of HIV integrase activity. The compound was tested against various strains of HIV, showing a dose-dependent response with IC50 values in the nanomolar range .
Case Study: Anticancer Activity
In a comparative study on breast cancer cell lines (BT474 and SKBR-3), derivatives of this compound showed potent inhibition of cell proliferation compared to standard chemotherapeutics. The study emphasized the importance of specific substituents on the benzyl ring in enhancing anticancer activity .
Q & A
Q. What are the key synthetic pathways for preparing N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide, and what critical reaction parameters influence yield and purity?
The synthesis involves multi-step organic reactions. A common approach starts with preparing the 2,6-difluorobenzylamine intermediate via Gabriel synthesis from 2,6-difluorobenzyl chloride, using a phase-transfer catalyst to achieve ~95% yield . Subsequent coupling with 6-hydroxypyrimidine-4-carboxylic acid derivatives under peptide coupling conditions (e.g., EDCI/HOBt) forms the target carboxamide. Critical parameters include:
Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers address spectral discrepancies?
Use ¹H/¹³C NMR (in DMSO-d₆), HPLC-MS (C18 columns with 0.1% formic acid), and elemental analysis . Key spectral considerations:
- Difluorobenzyl protons: δ 7.35–7.45 ppm (splitting due to fluorine coupling)
- Pyrimidine hydroxyl proton: δ 10.2–10.8 ppm (broad singlet). Spectral discrepancies (e.g., rotameric forms of the carboxamide) can be resolved by elevated-temperature NMR (60°C) or 2D-COSY experiments . Validate purity with dual HPLC methods (UV detection at 254 nm and 280 nm) .
Advanced Research Questions
Q. How can researchers optimize the cyclization step when synthesizing thieno[2,3-d]pyrimidine intermediates related to this compound?
Cyclization optimization requires:
- Sodium methoxide in anhydrous methanol under reflux (65°C for 6–8 hours) .
- Monitor via in-situ FTIR (disappearance of carbonyl stretch at 1720 cm⁻¹) and TLC (1:1 ethyl acetate/hexane, Rf 0.3–0.4). Post-reaction quenching with glacial acetic acid and silica gel chromatography yields >85% pure product .
Q. What methodologies enable the resolution of conflicting bioactivity data in allosteric modulation studies involving 2,6-difluorobenzyl-containing compounds?
Address discrepancies using:
- TR-FRET binding assays to quantify ligand displacement kinetics .
- Schild analysis to differentiate competitive vs. allosteric mechanisms.
- Molecular dynamics simulations of receptor-ligand complexes. For example, kinetic dissociation rate measurements (koff) combined with mutagenesis of allosteric pockets (e.g., transmembrane domain III) clarify mechanisms . Validate across cell lines (CHO-K1 vs. HEK293) to control for expression artifacts.
Q. What advanced crystallization techniques yield polymorphically pure forms of N-(2,6-difluorobenzyl) carboxamides, and how does polymorphism impact pharmacological properties?
- Controlled crystallization : Slow cooling (0.5°C/min) in acetone/water gradients produces Form I crystals .
- Polymorphic screening : High-throughput slurry conversion in 96-well plates identifies stable forms. The β-polymorph exhibits 3.2-fold higher aqueous solubility than the α-form, improving bioavailability . Characterize via variable-temperature XRD and dynamic vapor sorption (≤0.5% weight change at 75% RH) .
Q. How should researchers design metabolic stability studies to identify phase I/II transformation pathways of this compound?
- Phase I : Incubate with NADPH-fortified microsomes (0–120 min).
- Phase II : Include UDPGA/PAPS cofactors for glucuronidation/sulfation. Key MS/MS fragments:
- m/z 178.08 (difluorobenzyl cleavage)
- m/z 154.03 (pyrimidine-hydroxyl glucuronide). Use trapping agents (glutathione, KCN) to detect reactive intermediates . Cross-species comparisons identify human-specific metabolites for toxicology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
